CYCLOPENTA-1,3-DIENE;1-CYCLOPENTA-2,4-DIEN-1-YLIDENE-3,5,5-TRIMETHYLHEXAN-1-OLATE; IRON(2+)
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Overview
Description
CYCLOPENTA-1,3-DIENE;1-CYCLOPENTA-2,4-DIEN-1-YLIDENE-3,5,5-TRIMETHYLHEXAN-1-OLATE; IRON(2+) is an organometallic compound that belongs to the ferrocene family. Ferrocenes are known for their unique “sandwich” structure, where an iron atom is sandwiched between two cyclopentadienyl rings. This particular compound is characterized by the presence of a 3,5,5-trimethylhexanoyl group attached to the ferrocene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-trimethylhexanoyl ferrocene typically involves the acylation of ferrocene with 3,5,5-trimethylhexanoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The general reaction scheme is as follows:
Ferrocene+3,5,5-Trimethylhexanoyl chlorideAlCl33,5,5-Trimethylhexanoyl ferrocene
Industrial Production Methods
While specific industrial production methods for 3,5,5-trimethylhexanoyl ferrocene are not widely documented, the general principles of organometallic synthesis and scale-up can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
CYCLOPENTA-1,3-DIENE;1-CYCLOPENTA-2,4-DIEN-1-YLIDENE-3,5,5-TRIMETHYLHEXAN-1-OLATE; IRON(2+) undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to ferrocene from ferrocenium ions.
Substitution: The acyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require nucleophiles and may be catalyzed by acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ferrocenium salts, while reduction restores the ferrocene core .
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in certain reactions.
Biology: The compound has been investigated for its ability to modulate iron levels in biological systems, which is relevant for studying iron-related diseases.
Medicine: Research has explored its potential as a therapeutic agent for conditions involving iron dysregulation, such as neurodegenerative diseases
Mechanism of Action
The mechanism by which 3,5,5-trimethylhexanoyl ferrocene exerts its effects involves its ability to modulate iron levels within cells. The compound increases iron concentrations and affects the expression of iron storage proteins, such as ferritin, and oxidative stress markers, such as heme oxygenase-1. This modulation of iron homeostasis can lead to subtle perturbations in cellular iron, which may be relevant for studying iron accumulation in neurodegenerative conditions .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound with a simpler structure.
Acetylferrocene: A derivative with an acetyl group instead of a 3,5,5-trimethylhexanoyl group.
Butyrylferrocene: A derivative with a butyryl group.
Uniqueness
CYCLOPENTA-1,3-DIENE;1-CYCLOPENTA-2,4-DIEN-1-YLIDENE-3,5,5-TRIMETHYLHEXAN-1-OLATE; IRON(2+) is unique due to its specific acyl group, which imparts distinct lipophilic properties and influences its biological activity. This makes it particularly useful for studying iron-related biological processes and potential therapeutic applications .
Properties
CAS No. |
65606-61-3 |
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Molecular Formula |
C19H26FeO |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylidene-3,5,5-trimethylhexan-1-olate;iron(2+) |
InChI |
InChI=1S/C14H22O.C5H5.Fe/c1-11(10-14(2,3)4)9-13(15)12-7-5-6-8-12;1-2-4-5-3-1;/h5-8,11,15H,9-10H2,1-4H3;1-5H;/q;-1;+2/p-1 |
InChI Key |
ACNAXEZQQXXWAE-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC(=C1C=CC=C1)[O-])CC(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
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